molecular formula C11H17NO4 B071248 Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate CAS No. 173306-82-6

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Cat. No.: B071248
CAS No.: 173306-82-6
M. Wt: 227.26 g/mol
InChI Key: QPMUXIIQQHTMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is an organic compound with the molecular formula C11H17NO4. It is a derivative of pent-4-ynoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: TFA in dichloromethane (DCM).

Major Products

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Free amine derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate involves its reactivity towards nucleophiles and electrophiles. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical pathways. The alkyne group can undergo cycloaddition reactions, forming heterocyclic compounds that are of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a phenyl group and a hydroxyl group.

    Methyl 2-((tert-butoxycarbonyl)amino)-4-pentenoate: Similar but contains an alkene instead of an alkyne.

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate is unique due to its alkyne functionality, which allows for a broader range of chemical transformations compared to its alkene and phenyl counterparts .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h1,8H,7H2,2-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMUXIIQQHTMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441441
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173306-82-6
Record name Methyl 2-[(tert-butoxycarbonyl)amino]pent-4-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (1.687 g, 12.2 mmol) was added to an anhydrous methanol (91.5 mL) solution of 2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester (1.875 g, 6.10 mmol) and the reaction stirred 10 minutes. (1-Diazo-2-oxo-propyl)-phosphonic acid dimethyl ester (1.407 g, 7.32 mmol) was added and the reaction was stirred at room temp temperature 1 hour. The reaction was poured into diethyl ether and washed 4 times with 5% sodium bicarbonate, dried over magnesium sulfate and concentrated (1.05 g, crude product mixture). The crude product was used directly in the next step. 1H NMR (400 MHz, CDCl3) δ 5.39-5.31 (m, 1H), 4.49-4.41 (m, 1H), 3.77 (s, 3H), 2.79-2.65 (m, 2H), 2.03 (s, 1H), 1.59 and 1.44 (2 singlets, rotamers, 3H).
Quantity
1.687 g
Type
reactant
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step One
Name
2-tert-butoxycarbonylamino-4-oxo-butyric acid benzyl ester
Quantity
1.875 g
Type
reactant
Reaction Step One
Quantity
1.407 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cooled suspension of the product of Example 2 (4.00 g, 16.2 mmol) and zinc dust (2.63 g, 40.5 mmol) in DMF (30 mL) under nitrogen was added slowly via syringe propargyl bromide (80% w/w in toluene) (6.02 g, 40.5 mmol). The bromide was added at such a rate as to maintain the internal temperature between 20°-25° C., then stirred at that temperature for an additional 1 hour. The reaction mixture was diluted with 100 mL of EtOAc, washed successively with 0.5N HCl (200 mL), sat'd NaHCO3 (200 mL) and sat'd NaCl and then dried (MgSO4). After filtration and concentration under reduced pressure, the residue was purified by filtration through a bed of silica gel (30% EtOAc/hexane)to give 3.59 g (97%) of product as a colorless oil after concentration under reduced pressure.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.63 g
Type
catalyst
Reaction Step Two
Quantity
6.02 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((tert-butoxycarbonyl)amino)pent-4-ynoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.